molecular formula C12H16O4 B073402 3,4,5-Trimethoxycinnamyl alcohol CAS No. 1504-56-9

3,4,5-Trimethoxycinnamyl alcohol

Cat. No. B073402
CAS RN: 1504-56-9
M. Wt: 224.25 g/mol
InChI Key: HZDDMDAKGIRCPP-SNAWJCMRSA-N
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Description

3,4,5-Trimethoxycinnamyl alcohol is a phenylpropanoid that is (E)-cinnamyl alcohol substituted by methoxy groups at positions 3, 4, and 5 respectively . It is a primary alcohol and a member of methoxybenzenes . It can be obtained from the bark of the cinnamon tree and is functionally related to an (E)-cinnamyl alcohol . It is also a profound natural compound frequently employed as a pivotal constituent in pharmaceutical formulations .


Molecular Structure Analysis

The molecular formula of 3,4,5-Trimethoxycinnamyl alcohol is C12H16O4 . It has an average mass of 224.253 Da and a monoisotopic mass of 224.104858 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxycinnamyl alcohol include a density of 1.121g/cm3, a boiling point of 379.2°C at 760mmHg, and a flashing point of 183.1°C . It is recommended to be stored at a temperature of 2-8°C .

Scientific Research Applications

1. Toxicological Studies

3,4,5-Trimethoxycinnamyl alcohol, isolated from Loranthus globosus Roxb, was studied for its sub-acute toxicities in rats. The studies included observations on body weight, hematological profiles, biochemical parameters, and histopathology of vital organs. Results suggested that this compound could be safe for clinical trials due to its non-significant changes in hematological and biochemical parameters and no abnormalities in organ histopathology (Islam et al., 2007).

2. Metabolism in Insects

The metabolism of 3,4,5-trimethoxycinnamyl alcohol was investigated in insects, specifically in a beetle and caterpillars. The study focused on the biotransformation of this compound in these species, revealing that it mainly undergoes mono- and di-O-demethylation (Ramos et al., 2008).

3. Pharmacological Research

Research has explored the pharmacological potential of 3,4,5-trimethoxycinnamyl alcohol and its derivatives. For instance, its ability to inhibit cell adhesion molecules on endothelial cells, which has implications in controlling inflammatory diseases, has been studied (Kumar et al., 2005). Another study synthesized and evaluated 3,4,5-trimethoxycinnamyl alcohol derivatives for their antinarcotic potential, indicating their potential role in treating addiction (Jung et al., 2009).

4. Chemical Synthesis Applications

The compound has been used in the synthesis of various natural products. For example, a study on the methylation of alcohols for synthesizing polyoxygenated natural products utilized 3,4,5-trimethoxycinnamyl alcohol (Evans et al., 1994).

properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDDMDAKGIRCPP-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101284458
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,5-Trimethoxycinnamyl alcohol

CAS RN

30273-62-2, 1504-56-9
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30273-62-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4,5-Trimethoxycinnamyl alcohol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-3,4,5-Trimethoxycinnamic alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101284458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4,5-trimethoxycinnamyl alcohol
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Synthesis routes and methods

Procedure details

3,4,5-Trimethoxycinnamic acid (1.5 g) was dissolved in THF (100 mL), triethylamine (0.64 mL) was added to the solution under ice cooling, and ethyl chlorocarbonate (0.44 mL) was then added dropwise thereto. After stirring the resultant mixture at room temperature for 1 hour, sodium borohydride (477 mg) was added to the mixture under ice cooling. After stirring the resultant mixture at room temperature for 1 hour, diluted hydrochloric acid was added to the reaction mixture to conduct extraction with chloroform. The resultant organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane:ethyl acetate=1:1) to obtain the title compound.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
477 mg
Type
reactant
Reaction Step Four
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0.64 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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